molecular formula C21H26N4O5 B10991168 methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

Cat. No.: B10991168
M. Wt: 414.5 g/mol
InChI Key: HFBJAIZEWSLBMW-UHFFFAOYSA-N
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Description

Methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound that features a benzodioxole moiety fused with an imidazopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate involves the inhibition of tubulin polymerization. This leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound targets the colchicine-binding site on tubulin, preventing its polymerization into microtubules .

Properties

Molecular Formula

C21H26N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 6-[[4-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate

InChI

InChI=1S/C21H26N4O5/c1-28-18(26)5-3-2-4-9-22-21(27)25-10-8-15-19(24-12-23-15)20(25)14-6-7-16-17(11-14)30-13-29-16/h6-7,11-12,20H,2-5,8-10,13H2,1H3,(H,22,27)(H,23,24)

InChI Key

HFBJAIZEWSLBMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=CC4=C(C=C3)OCO4)N=CN2

Origin of Product

United States

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